

Introduction: The Strategic Value of a Bifunctional Building Block

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Compound of Interest

Compound Name:	2-Bromo-1-(pyrimidin-5-yl)ethanone
CAS No.:	58004-79-8
Cat. No.:	B1601980

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In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among these, the pyrimidine ring is a cornerstone. Pyrimidine derivatives are integral to the structure of nucleic acids and are found in a wide array of therapeutic agents, exhibiting anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The strategic functionalization of this "privileged" scaffold allows for the exploration of vast chemical space to identify novel drug candidates.[4]

2-Bromo-1-(pyrimidin-5-yl)ethanone (CAS: 58004-79-8) emerges as a particularly valuable synthetic intermediate due to its bifunctional nature. It combines the desirable pyrimidine core with a highly reactive α -bromo ketone group. This α -bromo ketone is a powerful electrophilic handle, enabling a variety of crucial bond-forming reactions, most notably for the construction of other heterocyclic systems like thiazoles, imidazoles, and oxazoles.[4][5] This guide details the synthesis, properties, and extensive utility of this compound, providing researchers with the foundational knowledge to effectively incorporate it into their synthetic and drug discovery programs.

Core Compound Identification and Properties

Accurate identification and understanding of a compound's physical and chemical properties are the bedrock of successful experimental design.

Physicochemical Data

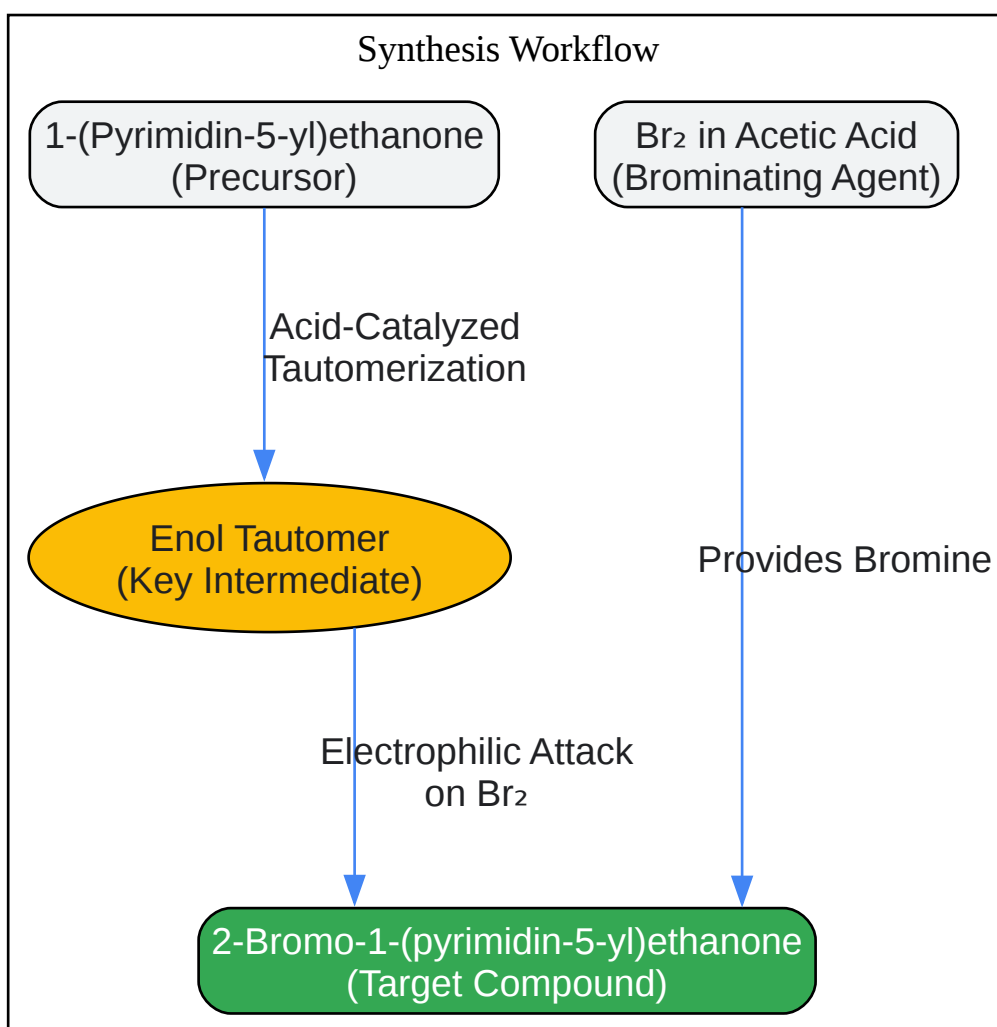
The key identifying and physical properties of **2-Bromo-1-(pyrimidin-5-yl)ethanone** are summarized below.

Property	Value	Source
CAS Number	58004-79-8	[4]
Molecular Formula	C ₆ H ₅ BrN ₂ O	[4]
Molecular Weight	201.02 g/mol	[4]
IUPAC Name	2-bromo-1-(pyrimidin-5-yl)ethanone	[4]
Appearance	Predicted: White to off-white solid	[6]
Storage Conditions	Store in a cool, dry, well-ventilated place. Keep container tightly closed. Refrigeration is recommended.	[7]

Synthesis and Mechanistic Insight

The synthesis of α -bromoketones is a fundamental transformation in organic chemistry.[8] The most common and direct approach involves the α -bromination of the corresponding ketone, 1-(pyrimidin-5-yl)ethanone. This reaction typically proceeds via an enol or enolate intermediate under acidic or basic conditions, respectively. The acid-catalyzed pathway is often preferred as it offers good control and selectivity.[9]

The mechanism involves the protonation of the carbonyl oxygen, which facilitates tautomerization to the nucleophilic enol form. This enol then attacks molecular bromine (Br₂) in an electrophilic addition, followed by deprotonation to yield the final α -bromo ketone product.[9]



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Caption: Synthesis of **2-Bromo-1-(pyrimidin-5-yl)ethanone**.

Experimental Protocol: Synthesis of **2-Bromo-1-(pyrimidin-5-yl)ethanone**

This protocol describes a standard laboratory procedure for the α -bromination of 1-(pyrimidin-5-yl)ethanone.

Materials:

- 1-(Pyrimidin-5-yl)ethanone

- Bromine (Br₂)
- Glacial Acetic Acid
- Sodium thiosulfate solution (10% w/v)
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Anhydrous magnesium sulfate
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(pyrimidin-5-yl)ethanone (10 mmol) in 50 mL of glacial acetic acid.
- **Bromination:** Cool the solution in an ice bath. Slowly add a solution of bromine (11 mmol, 1.1 equivalents) in 10 mL of glacial acetic acid dropwise over 30 minutes. Maintain the temperature below 10°C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, carefully pour the mixture into 200 mL of ice-cold water. Quench any unreacted bromine by adding 10% sodium thiosulfate solution until the orange color disappears.
- **Neutralization and Extraction:** Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

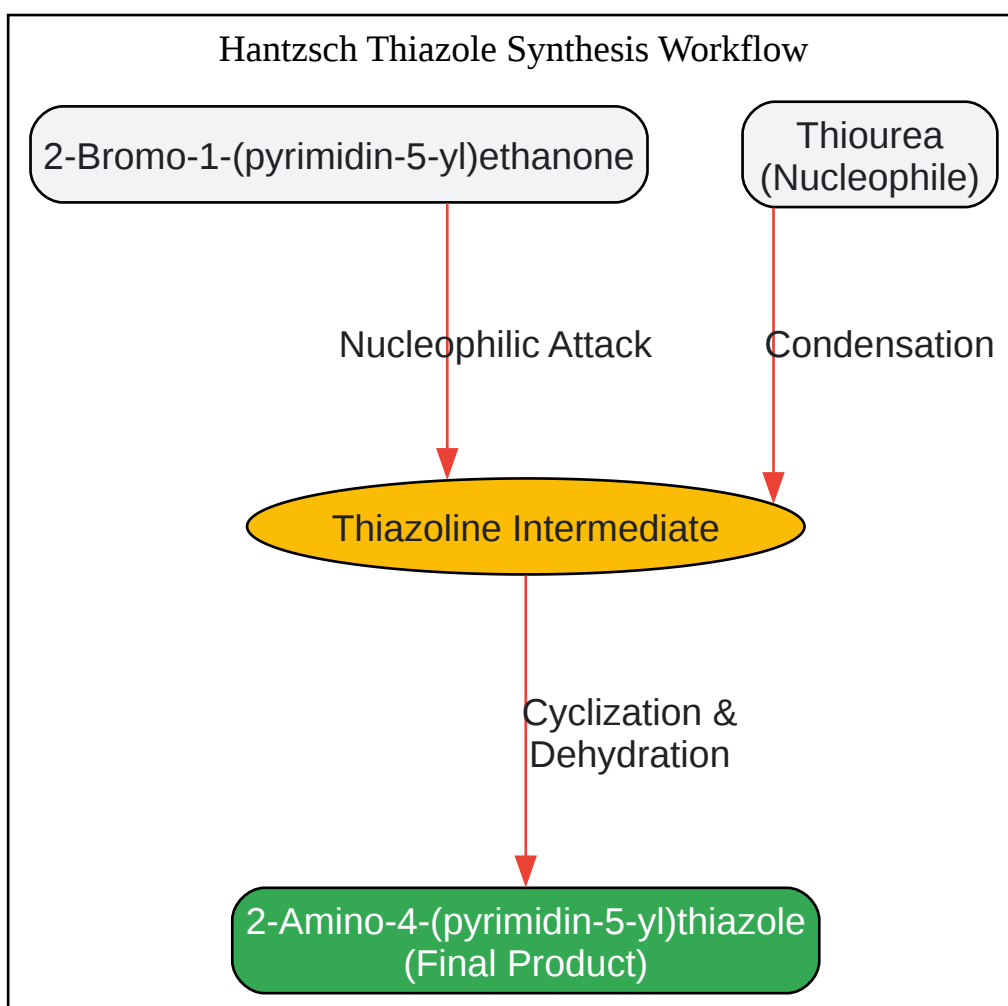
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **2-Bromo-1-(pyrimidin-5-yl)ethanone**.

Chemical Reactivity and Synthetic Utility

The synthetic power of **2-Bromo-1-(pyrimidin-5-yl)ethanone** lies in the high reactivity of its α -bromo ketone moiety. The bromine atom is an excellent leaving group, and the adjacent carbonyl group activates the α -carbon for nucleophilic substitution.^[5] This makes it a prime substrate for constructing a wide variety of more complex molecules.^[10]

Core Application: Heterocycle Synthesis (Hantzsch Thiazole Synthesis)

A classic and highly reliable application of α -bromo ketones is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α -halo ketone with a thioamide-containing compound (like thiourea or thioacetamide) to form a thiazole ring. This is a cornerstone reaction for generating libraries of thiazole derivatives, which are themselves prevalent in many biologically active compounds.



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Caption: Representative reaction of the title compound.

Experimental Protocol: Synthesis of 2-Amino-4-(pyrimidin-5-yl)thiazole

This protocol details the synthesis of a representative thiazole derivative using **2-Bromo-1-(pyrimidin-5-yl)ethanone**.

Materials:

- **2-Bromo-1-(pyrimidin-5-yl)ethanone**

- Thiourea
- Ethanol
- Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

- **Reaction Setup:** To a solution of **2-Bromo-1-(pyrimidin-5-yl)ethanone** (5 mmol) in 50 mL of absolute ethanol in a round-bottom flask, add thiourea (5.5 mmol, 1.1 equivalents).
- **Reflux:** Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
- **Reaction Monitoring:** Maintain the reflux for 3-6 hours. The reaction can be monitored by TLC until the starting material is consumed.
- **Product Isolation:** Cool the reaction mixture to room temperature. A solid precipitate often forms. If not, the volume of the solvent can be reduced in vacuo to induce precipitation.
- **Purification:** Collect the solid product by filtration. Wash the solid with cold ethanol and then diethyl ether to remove impurities.
- **Characterization:** The product, 2-Amino-4-(pyrimidin-5-yl)thiazole, can be further purified by recrystallization if necessary and characterized by standard analytical techniques (NMR, MS, IR).

Application in Drug Discovery

The true value of **2-Bromo-1-(pyrimidin-5-yl)ethanone** is realized in its application as a versatile building block for creating libraries of compounds for high-throughput screening in drug discovery. Its ability to readily form new heterocyclic systems allows for the rapid generation of diverse molecular scaffolds.

A significant area of application is in the synthesis of kinase inhibitors. Protein kinases are a critical class of enzymes that regulate many cellular processes, and their dysregulation is a hallmark of diseases like cancer.^[11] Many successful kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP. By using **2-Bromo-1-(pyrimidin-5-yl)ethanone**,

medicinal chemists can synthesize novel pyrimidine-based derivatives, such as thienopyrimidines, that can be evaluated for their potential to inhibit specific kinases.[1]

Safety and Handling

As a reactive α -bromo ketone, **2-Bromo-1-(pyrimidin-5-yl)ethanone** must be handled with appropriate care.

- General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] Avoid breathing dust, fumes, or vapors.[7][13]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[7]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[7]
- First Aid:
 - Skin Contact: Causes skin irritation. Wash off immediately with plenty of soap and water.[7]
 - Eye Contact: Causes serious eye irritation. Rinse cautiously with water for several minutes.[7]
 - Inhalation: May cause respiratory irritation. Move the person to fresh air.[13]
- Storage: Keep the container tightly closed in a dry and cool place.[12]

Conclusion

2-Bromo-1-(pyrimidin-5-yl)ethanone is a high-value, versatile chemical intermediate that serves as a critical bridge between simple precursors and complex, biologically relevant molecules. Its combination of a medically important pyrimidine core and a reactive α -bromo ketone handle provides an efficient entry point for the synthesis of diverse heterocyclic systems. The robust and well-understood reactivity of this compound, particularly in reactions like the Hantzsch thiazole synthesis, makes it an indispensable tool for researchers in organic synthesis and drug development. Proper understanding of its properties, synthesis, and

handling, as detailed in this guide, will enable scientists to fully exploit its potential in the quest for novel therapeutic agents.

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